Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester, a chlorophenyl group, and a methyl group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyrazole ring and introduces the ethyl ester and chlorophenyl groups. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-CEC)
Uniqueness
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester, chlorophenyl group, and methyl group differentiates it from other similar compounds, making it a valuable compound for research and development.
Biological Activity
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Synthesis of the Compound
The synthesis of this compound involves several chemical reactions including the formation of pyrazole derivatives. The compound is synthesized from readily available starting materials through a series of steps including bromination and Suzuki coupling reactions.
Key Steps in Synthesis:
- Formation of Pyrazole Ring: The initial step involves the reaction of 3(5)-aryl-1H-pyrazole-5(3)-carboxylates with various aryl halides.
- Modification: Subsequent modifications such as N-alkylation and bromination enhance the biological activity of the resulting compounds.
- Final Product Isolation: The final compound is isolated through recrystallization or chromatography techniques.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various human colorectal cancer cell lines, including HCT116, HT29, and SW480. In vitro studies show that the compound inhibits cell proliferation at low micromolar concentrations.
Table 1: Cytotoxic Activity Against Colorectal Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 5.6 | Induction of apoptosis |
HT29 | 4.8 | Cell cycle arrest |
SW480 | 6.2 | Inhibition of proliferation |
The mechanism by which this compound exerts its anticancer effects involves:
- Apoptosis Induction: The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: It disrupts the normal cell cycle progression, preventing cancer cells from dividing and proliferating.
Case Studies
Several studies have been conducted to evaluate the pharmacological properties and therapeutic potential of this compound:
- Study on HCT116 Cells: A study published in RSC Advances demonstrated that this compound significantly reduced cell viability in HCT116 cells through apoptosis induction mechanisms .
- HT29 Cell Line Evaluation: Another investigation focused on HT29 cells reported an IC50 value of 4.8 µM, indicating potent activity against this colorectal cancer model .
- SW480 Cell Line Assessment: Research on SW480 cells showed that the compound inhibited cell growth effectively, supporting its potential as a therapeutic agent against colorectal cancer .
Properties
CAS No. |
618070-40-9 |
---|---|
Molecular Formula |
C15H15ClN2O3 |
Molecular Weight |
306.74 g/mol |
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-21-15(20)13-8-10(2)17-18(13)9-14(19)11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
XZTUMTHZWJIMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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